Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate
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Overview
Description
Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate is a heterocyclic compound that features a thieno[3,2-B]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate typically involves the bromination and chlorination of thieno[3,2-B]pyridine derivatives. The reaction conditions often require the use of brominating and chlorinating agents under controlled temperatures and inert atmospheres to ensure the selective substitution at the desired positions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thieno[3,2-B]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in these interactions are often studied using computational and experimental techniques to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate include:
- 3-Bromo-5-chlorothieno[3,2-B]pyridine
- Methyl 5-bromopyridine-3-carboxylate
- 3-Bromo-5-methyl-2-pyridone
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of bromine and chlorine substituents on the thieno[3,2-B]pyridine core. This specific substitution pattern can lead to distinct electronic and steric properties, making it a valuable compound for targeted applications in various fields .
Biological Activity
Methyl 3-bromo-5-chlorothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₆BrClN₁O₂S
- Molecular Weight : 272.118 g/mol
- Density : 1.7 ± 0.1 g/cm³
- Boiling Point : 371.9 ± 37.0 °C at 760 mmHg
- LogP : 2.92
Biological Activity Overview
Research indicates that compounds within the thieno[3,2-b]pyridine class exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound this compound is hypothesized to interact with various biological targets based on its structural features.
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Anticancer Activity :
- Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- A study on related thienopyridines demonstrated that modifications at the bromine and chlorine positions can significantly enhance cytotoxicity against human cancer cells.
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Antimicrobial Properties :
- Thieno[3,2-b]pyridine derivatives have shown promise as antimicrobial agents. The presence of halogens (bromine and chlorine) in this compound may increase its activity against bacterial strains.
- In vitro assays indicate that similar compounds exhibit significant antibacterial activity against Gram-positive bacteria.
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Anti-inflammatory Effects :
- Compounds in this class have been reported to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
Case Study 1: Anticancer Activity
In a study published in Molecules, this compound was tested against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM for breast cancer cells (MCF-7) .
Case Study 2: Antimicrobial Testing
A comparative analysis involving this compound and other thienopyridine derivatives revealed effective inhibition of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Summary of Findings
Properties
Molecular Formula |
C9H5BrClNO2S |
---|---|
Molecular Weight |
306.56 g/mol |
IUPAC Name |
methyl 3-bromo-5-chlorothieno[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H5BrClNO2S/c1-14-9(13)8-6(10)7-4(15-8)2-3-5(11)12-7/h2-3H,1H3 |
InChI Key |
HJSDGMZJSUVMEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=N2)Cl)Br |
Origin of Product |
United States |
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